

[pTyr5] EGFR (988-993) solubility and buffer preparation

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993)

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Application Notes and Protocols: [pTyr5] EGFR (988-993)

Topic: [pTyr5] EGFR (988-993) Solubility and Buffer Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthetic phosphopeptide **[pTyr5] EGFR (988-993)** is a crucial tool for studying the signaling pathways mediated by the Epidermal Growth Factor Receptor (EGFR). This peptide corresponds to the region of EGFR encompassing the autophosphorylation site Tyr992. Phosphorylation of this specific tyrosine residue is a key event in the activation of downstream signaling cascades, primarily through the recruitment of signaling proteins containing SH2 domains, such as Phospholipase C-gamma (PLCy)[1][2]. Understanding the biophysical properties of this phosphopeptide, particularly its solubility and optimal buffer conditions, is essential for its effective use in various biochemical and cellular assays. These assays are vital for investigating kinase activity, screening for potential inhibitors, and elucidating the mechanisms of EGFR-mediated signal transduction.

This document provides detailed application notes and protocols for the handling, solubilization, and use of **[pTyr5] EGFR (988-993)**, ensuring reliable and reproducible experimental outcomes.



Data Presentation

[pTyr5] EGFR (988-993) Properties

Property	Value	Reference
Sequence	Ac-Asp-Ala-Asp-Glu-pTyr-Leu- NH2	N/A
Corresponding EGFR Site	Tyr992	[1][2]
Molecular Weight	~918.72 g/mol (as TFA salt)	[3]
Appearance	Lyophilized white powder	N/A

Solubility of [pTyr5] EGFR (988-993)

The solubility of synthetic peptides is influenced by their amino acid composition, post-translational modifications, and the chosen solvent. For phosphopeptides like **[pTyr5] EGFR (988-993)**, the presence of the negatively charged phosphate group can significantly impact solubility.



Solvent/Buffer System	Recommended Concentration	Remarks	Reference
Dimethyl Sulfoxide (DMSO)	Up to 10 mM stock solution	Primary recommended solvent for initial stock preparation. DMSO is a versatile organic solvent suitable for most hydrophobic peptides. For cell- based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.[4][5][6]	[7]
Aqueous Buffers (Acidic)	Testing required (start with 1 mg/mL)	Phosphopeptides are often soluble in acidic buffers (e.g., 0.1% TFA or formic acid in water, pH 2-3). These conditions are commonly used for phosphopeptide enrichment and analysis.	[8]



Aqueous Buffers (Basic)	Testing required (start with 1 mg/mL)	Basic buffers (e.g., ammonium bicarbonate or ammonium hydroxide, pH > 8) can also be effective for dissolving phosphopeptides and are often used for elution from affinity columns.	N/A
Water (Sterile, Deionized)	Testing required	Solubility in pure water can be limited. It is recommended to test a small amount first. Sonication may aid dissolution.	N/A

Experimental Protocols Protocol 1: Preparation of [pTyr5] EGFR (988-993) Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which can be further diluted into aqueous buffers for various assays.

Materials:

- Lyophilized [pTyr5] EGFR (988-993) peptide
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, low-protein-binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:



- Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 10 minutes to prevent condensation of moisture.
- Initial Solubilization: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
- DMSO Addition: Carefully add the calculated volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
- Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. If necessary, sonicate the solution for short bursts in a water bath to aid dissolution.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles.
- Storage: Store the DMSO stock solution at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable.

Protocol 2: General In Vitro Kinase Assay using a Phosphopeptide Substrate

This protocol outlines a general workflow for a kinase assay where **[pTyr5] EGFR (988-993)** could be used as a standard or a competitive inhibitor for studying kinases that phosphorylate EGFR at Tyr992.

Materials:

- [pTyr5] EGFR (988-993) stock solution (from Protocol 1)
- Unphosphorylated EGFR (988-993) peptide as a substrate
- Active kinase of interest (e.g., recombinant EGFR kinase domain)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)



- ATP solution
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, PerkinElmer; or a phosphospecific antibody for ELISA)
- Microplate (e.g., 96-well or 384-well, white or black depending on the detection method)

Procedure:

- Prepare Working Solutions:
 - Dilute the kinase to the desired concentration in the kinase assay buffer.
 - Prepare a solution of the unphosphorylated EGFR (988-993) substrate in the kinase assay buffer.
 - Prepare a serial dilution of the [pTyr5] EGFR (988-993) peptide in the kinase assay buffer
 if it is being used as a competitive inhibitor.
 - Prepare the ATP solution at the desired concentration (often at or near the Km for the kinase) in the kinase assay buffer.
- Assay Setup:
 - Add the kinase solution to the wells of the microplate.
 - Add the unphosphorylated substrate solution to the wells.
 - If testing for inhibition, add the serially diluted [pTyr5] EGFR (988-993) or the test compound.
 - Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate Kinase Reaction:
 - Add the ATP solution to all wells to start the kinase reaction.



Incubation:

 Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the desired reaction time (e.g., 30-60 minutes).

Detection:

 Stop the reaction and detect the amount of phosphorylated product formed using a suitable detection method. This could involve measuring the amount of ADP produced or using a phosphospecific antibody in an ELISA format.

Data Analysis:

 Calculate the kinase activity based on the signal generated. If testing for inhibition, plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations EGFR Signaling Pathway via Tyr992

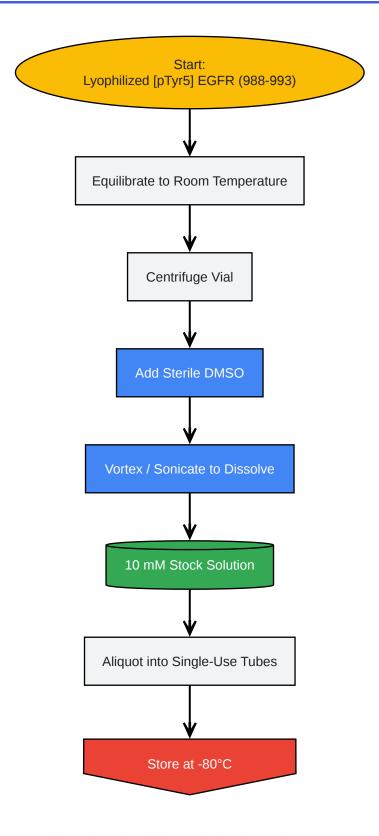


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Caption: EGFR signaling cascade initiated by Tyr992 phosphorylation.

Experimental Workflow: Peptide Solubility and Stock Preparation





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